molecular formula C8H16N2O B13098893 N-CyclopentylL-Z-Alaninamide

N-CyclopentylL-Z-Alaninamide

Cat. No.: B13098893
M. Wt: 156.23 g/mol
InChI Key: QWCWNGASFOXCIU-LURJTMIESA-N
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Description

Context within Peptidomimetic Chemistry

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides. wikipedia.org The primary goal of peptidomimetic design is to create molecules with improved pharmacological properties, such as enhanced stability against enzymatic degradation, better oral bioavailability, and increased receptor selectivity. wikipedia.orgsioc-journal.cn Peptides themselves are often poor drug candidates due to their rapid breakdown by proteases in the body.

N-Cyclopentyl-L-Z-Alaninamide can be considered a peptidomimetic building block. The modification of the C-terminal carboxyl group of L-alanine to a cyclopentylamide introduces a non-natural element that can confer resistance to proteolysis. The cyclopentyl group, being a bulky and hydrophobic moiety, can also influence the conformational preferences of the molecule, potentially locking it into a bioactive conformation that mimics a specific turn or loop of a larger peptide. prepchem.com This conformational constraint is a key strategy in peptidomimetic design to enhance binding affinity to biological targets. prepchem.com

Significance as an Alaninamide Derivative in Chemical Biology

Alaninamide derivatives, a class of molecules featuring an alaninamide backbone, have attracted considerable attention in medicinal and chemical biology for their diverse biological activities. Current time information in Bangalore, IN. Research has shown that various derivatives of alaninamide can exhibit a range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. Current time information in Bangalore, IN. More recent studies have highlighted their potential as antiseizure and antinociceptive agents. acs.orgnih.gov

Research Trajectories and Objectives for N-Cyclopentyl-L-Z-Alaninamide Studies

The primary research objectives for studying N-Cyclopentyl-L-Z-Alaninamide and related compounds are multifaceted and are primarily situated within the realm of drug discovery and chemical biology.

One major trajectory is its exploration as a potential enzyme inhibitor . Many enzymes, particularly proteases, have active sites that recognize and bind to specific peptide sequences. By mimicking a part of that sequence and incorporating metabolically stable modifications, compounds like N-Cyclopentyl-L-Z-Alaninamide could act as competitive inhibitors. The cyclopentyl group could, for instance, occupy a hydrophobic pocket in an enzyme's active site.

Another key objective is the use of this compound as a structural probe . By systematically modifying the components of the molecule (e.g., replacing the cyclopentyl group with other cycloalkyl or aryl groups, or changing the amino acid core) and observing the effects on biological activity, researchers can map the steric and electronic requirements of a particular biological target. This information is invaluable for the design of more sophisticated and effective ligands.

Furthermore, the synthesis of N-Cyclopentyl-L-Z-Alaninamide itself presents a research objective. Developing efficient and stereoselective synthetic routes to this and similar molecules is crucial for their availability for further study. researchgate.net The synthesis would typically involve the coupling of N-Cbz-L-alanine with cyclopentylamine, a reaction that requires specific coupling reagents to form the amide bond efficiently.

Below is a table summarizing the key structural components and their likely research relevance:

Structural ComponentLikely Research Relevance
L-Alanine Core Provides a chiral scaffold for biological recognition.
Benzyloxycarbonyl (Z) Group Amine protection in synthesis; can influence physicochemical properties and target binding.
Cyclopentyl Group Introduces hydrophobicity and steric bulk; can enhance metabolic stability and influence conformation.
Amide Linkage Mimics the peptide bond; key interaction point in many biological systems.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

(2S)-2-(cyclopentylamino)propanamide

InChI

InChI=1S/C8H16N2O/c1-6(8(9)11)10-7-4-2-3-5-7/h6-7,10H,2-5H2,1H3,(H2,9,11)/t6-/m0/s1

InChI Key

QWCWNGASFOXCIU-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C(=O)N)NC1CCCC1

Canonical SMILES

CC(C(=O)N)NC1CCCC1

Origin of Product

United States

Structure Activity Relationship Sar Studies of N Cyclopentyl L Z Alaninamide

Rationale and Methodological Frameworks in SAR Elucidation

The primary goal of SAR studies is to identify the chemical features of a molecule that are responsible for its biological effects. For alaninamide derivatives, this involves systematically altering different parts of the molecule and assessing the resulting changes in activity. nih.gov This process helps in building a comprehensive model of the pharmacophore, which is the three-dimensional arrangement of functional groups required for biological activity.

The methodological framework for elucidating the SAR of N-Cyclopentyl-L-Alaninamide derivatives typically involves:

Combinatorial Chemistry and Synthesis : A library of analogs is synthesized by systematically varying substituents at different positions on the alaninamide scaffold. nih.govacs.org This could involve changes to the cyclopentyl ring, substitutions on the alanine (B10760859) alpha-carbon, or modifications to the amide functionality.

In Vitro and In Vivo Screening : The synthesized compounds are then tested in a variety of biological assays to determine their activity. nih.govacs.org For instance, in the context of developing antiseizure agents, these assays might include the maximal electroshock (MES) test and the 6 Hz seizure model. nih.gov

Spectroscopic Analysis : Modern spectroscopic techniques, such as NMR and mass spectrometry, are essential for confirming the structures of the synthesized analogs. uni-duesseldorf.de

Iterative Optimization : The data from biological screening are used to refine the SAR model, which in turn guides the design and synthesis of the next generation of compounds with potentially improved properties. nih.gov

A key rationale for focusing on alaninamide scaffolds is their structural similarity to endogenous molecules and their potential to interact with a variety of biological targets. For example, the 2-acetamidopropanamide (B11941114) fragment is structurally similar to a part of the approved anti-seizure medication lacosamide. acs.org This provides a logical starting point for designing new therapeutic agents.

Conformational Analysis and Stereochemical Influences on Activity

The three-dimensional shape of a molecule is critical for its interaction with biological targets like receptors and enzymes. nih.govsolubilityofthings.com Conformational analysis, the study of the different spatial arrangements of atoms in a molecule, is therefore a cornerstone of SAR studies. libretexts.orgyoutube.com

Stereochemistry : Chirality, or the "handedness" of a molecule, plays a profound role in its biological activity. nih.govwikipedia.org N-Cyclopentyl-L-Alaninamide contains a chiral center at the alpha-carbon of the alanine residue. The "L" configuration is specified, but the activity of the corresponding "D" enantiomer is often investigated to understand the stereochemical requirements of the biological target. It is common for one enantiomer of a chiral drug to be significantly more active or have a different biological profile than its mirror image. nih.gov For instance, studies on related compounds have shown that the stereochemistry at a particular position can dramatically influence binding affinity for a target receptor. researchgate.net The absolute configuration of amino acid derivatives is often determined using techniques like Marfey's method, which involves derivatization followed by chromatographic separation. researchgate.net

Substituent Effects on Biological Activity within Alaninamide Scaffolds

Systematic modification of the alaninamide scaffold with various substituents is a fundamental strategy in SAR studies to optimize biological activity. These modifications can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which can affect binding affinity and pharmacokinetic properties.

In a recent study on a series of alaninamide derivatives with potential antiseizure activity, researchers synthesized and tested compounds with various substituents on a phenylpiperazine moiety attached to the alaninamide core. nih.gov The results highlighted several key SAR trends:

Electron-Withdrawing Groups : The presence of electron-withdrawing groups, such as chlorine (Cl) and trifluoromethyl (CF3), on the phenyl ring of the piperazine (B1678402) moiety generally led to higher antiseizure activity. nih.gov

Positional Isomerism : The position of the substituent on the phenyl ring was also found to be critical. For example, compounds with substituents at the 3-position of the phenyl ring were particularly effective. nih.gov

Bioisosteric Replacement : Replacing the piperazine ring with a bioisosteric pyrrolidin-3-amine moiety resulted in a decrease in antiseizure activity, indicating the importance of the piperazine ring for optimal activity in this series. nih.gov

These findings are often summarized in data tables to facilitate comparison and analysis.

Table 1: Effect of Phenylpiperazine Substituents on Antiseizure Activity in the MES Test

CompoundSubstituent at 3-position of PhenylpiperazineActivity in MES Test
22ClHigh
26CF3High
28OCF3High
29OC6H5High
30SCF3High

This table is a representation of findings where electron-withdrawing groups at the 3-position of a phenylpiperazine moiety in alaninamide derivatives led to high antiseizure activity in the Maximal Electroshock (MES) test. nih.gov

Impact of the N-Cyclopentyl Moiety on Molecular Interactions and Potency

The N-cyclopentyl group is a key structural feature of the parent compound and its influence on biological activity is a significant aspect of SAR studies. This group can affect the molecule's properties in several ways:

Lipophilicity : The cyclopentyl group is a non-polar, lipophilic moiety. fiveable.me This can enhance the molecule's ability to cross biological membranes, such as the blood-brain barrier, which is often a desirable property for drugs targeting the central nervous system.

Steric Bulk and Conformational Constraint : The size and shape of the cyclopentyl group can influence how the molecule binds to its target. fiveable.me It can provide a degree of conformational rigidity to the molecule, which can be advantageous if the constrained conformation is the one that is active at the biological target. acs.org The cyclopentyl group can also provide favorable van der Waals interactions within a hydrophobic binding pocket of a receptor or enzyme.

Metabolic Stability : The presence of the cyclopentyl group can also affect the metabolic stability of the compound. Compared to acyclic alkyl groups, cyclic structures can sometimes be less susceptible to metabolism by certain enzymes.

In a broader context, the introduction of cyclic alkyl groups is a common strategy in drug design to modulate a compound's physical and chemical properties. fiveable.me For example, zafirlukast, a drug used for asthma treatment, contains a cyclopentyl N-aryl carbamate (B1207046) derivative. acs.org

Computational Approaches to SAR Prediction and Optimization

In modern drug discovery, computational methods are indispensable tools for predicting and optimizing the SAR of new compounds. nih.govnih.gov These approaches can save significant time and resources by prioritizing the synthesis of compounds with the highest predicted activity.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models are mathematical equations that correlate the chemical properties of a series of compounds with their biological activities. pageplace.dejocpr.comresearchgate.net By developing a QSAR model for N-Cyclopentyl-L-Alaninamide derivatives, researchers can predict the activity of new, unsynthesized analogs. nih.govnih.gov These models often use descriptors related to the electronic, steric, and hydrophobic properties of the molecules. researchgate.net

Molecular Docking : This technique predicts the preferred orientation of a molecule when bound to a biological target. nih.gov For N-Cyclopentyl-L-Alaninamide derivatives, docking studies could be used to visualize how they fit into the active site of a target enzyme or receptor. This can provide insights into the key interactions that are responsible for binding and can help explain the observed SAR. mdpi.com

Pharmacophore Modeling : This method involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) that is necessary for biological activity. Once a pharmacophore model is developed, it can be used to screen virtual libraries of compounds to identify new potential leads.

Molecular Dynamics (MD) Simulations : MD simulations can provide insights into the dynamic behavior of a ligand-receptor complex over time. tesisenred.net This can help to understand the stability of the binding interactions and the conformational changes that may occur upon binding.

The integration of these computational approaches with traditional synthetic and biological testing methods creates a powerful workflow for the rational design and optimization of novel therapeutic agents based on the N-Cyclopentyl-L-Alaninamide scaffold. acs.org

In Vitro Biological Activity and Target Interaction of N Cyclopentyl L Z Alaninamide

Protein-Protein Interaction Modulation by N-Cyclopentyl-L-Z-Alaninamide

The modulation of protein-protein interactions (PPIs) is an increasingly important therapeutic strategy. Small molecules that can either disrupt or stabilize these interactions can have profound effects on cellular processes. The identification of specific interaction partners and the characterization of binding affinity are foundational steps in understanding how a compound might exert its effects through PPI modulation. As with enzyme inhibition, the lack of published data for N-Cyclopentyl-L-Z-Alaninamide in this area means its potential to modulate PPIs remains unknown.

Following a comprehensive search of publicly available scientific literature, there is no specific information available for the chemical compound “N-Cyclopentyl-L-Z-Alaninamide.” Consequently, it is not possible to provide an article on its in vitro biological activity, target interaction, or its effects on cellular pathways as requested.

The initial search for this compound did not yield any relevant results in scientific databases, research articles, or other scholarly sources. This suggests that "N-Cyclopentyl-L-Z-Alaninamide" may be a novel or proprietary compound that has not been described in the public domain, or it may be referred to by a different nomenclature.

Without any available data, generating an article that is scientifically accurate and adheres to the user's specific outline is not feasible. Any attempt to do so would result in speculation or the presentation of irrelevant information, which would not meet the required standards of accuracy and focus.

Therefore, the requested article on the in vitro biological activity and target interaction of N-Cyclopentyl-L-Z-Alaninamide, including its impact on cellular pathways such as ubiquitination, cannot be produced at this time due to the absence of foundational research on this specific molecule.

Mechanistic Investigations of N Cyclopentyl L Z Alaninamide Action

Molecular Mechanism of Enzyme Inhibition

Enzyme inhibitors are molecules that interact with enzymes to decrease their activity. longdom.org The study of these interactions is crucial for understanding the mechanism of action of compounds like N-Cyclopentyl-L-Z-Alaninamide.

Kinetic Studies of Enzyme-Inhibitor Interaction

Kinetic studies are fundamental to characterizing the interaction between an enzyme and an inhibitor. nih.govarxiv.org These studies measure the rate of the enzymatic reaction at different substrate and inhibitor concentrations. nih.gov The data obtained from these experiments allow for the determination of key kinetic parameters, such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max), and how they are affected by the inhibitor. libretexts.orgnih.gov

For a hypothetical enzyme inhibited by N-Cyclopentyl-L-Z-Alaninamide, a series of experiments would be conducted. The initial reaction rates would be measured at various concentrations of the substrate in the absence and presence of different, fixed concentrations of N-Cyclopentyl-L-Z-Alaninamide. The results of these kinetic assays can be graphically represented using plots like the Lineweaver-Burk plot, which helps in visualizing the effect of the inhibitor on K_m and V_max.

Interactive Data Table: Hypothetical Kinetic Data for N-Cyclopentyl-L-Z-Alaninamide Inhibition

Substrate Conc. (mM)Initial Velocity (µM/min) (No Inhibitor)Initial Velocity (µM/min) (with Inhibitor)
0.1105
0.2189
0.43015
0.84522.5
1.66030

This table presents hypothetical data illustrating how the initial velocity of an enzymatic reaction might change with and without the presence of an inhibitor like N-Cyclopentyl-L-Z-Alaninamide.

Elucidation of Binding Modes (e.g., Competitive, Non-competitive)

The data from kinetic studies are used to determine the mode of inhibition, which describes how the inhibitor binds to the enzyme. longdom.orgdalalinstitute.com The primary reversible inhibition modes are competitive, non-competitive, and uncompetitive. longdom.orglecturio.com

Competitive Inhibition: The inhibitor structurally resembles the substrate and competes for the same active site on the enzyme. libretexts.orgresearchgate.net This type of inhibition can be overcome by increasing the substrate concentration. longdom.org In this case, V_max remains unchanged, but the apparent K_m increases.

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site, known as an allosteric site. lecturio.comlibretexts.org This binding alters the enzyme's conformation and reduces its catalytic efficiency, regardless of whether the substrate is bound. dalalinstitute.com In pure non-competitive inhibition, V_max is decreased, while K_m remains unchanged. wikipedia.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. longdom.orglecturio.com This type of inhibition is more effective at higher substrate concentrations. Both V_max and K_m are decreased.

Elucidation of Protein Binding Mechanisms

Understanding how a compound like N-Cyclopentyl-L-Z-Alaninamide binds to its target protein is crucial for elucidating its mechanism of action. longdom.org This involves identifying the specific binding site and the nature of the interactions between the ligand and the protein. nih.govmdpi.com Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling are employed to determine the three-dimensional structure of the protein-ligand complex. longdom.orgnih.govnih.gov

These methods can reveal the key amino acid residues involved in binding and the types of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the complex. longdom.org For instance, the cyclopentyl group of N-Cyclopentyl-L-Z-Alaninamide might engage in hydrophobic interactions within a pocket of the protein, while the amide and alanine (B10760859) moieties could form hydrogen bonds with polar residues.

Allosteric Modulation and Conformational Changes Induced by Ligand Binding

Allosteric modulators bind to a site on a protein other than the primary binding site, causing a conformational change that alters the protein's activity. mdpi.comnih.govwikipedia.org This modulation can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) the protein's function. wikipedia.orgrsc.org

If N-Cyclopentyl-L-Z-Alaninamide acts as an allosteric modulator, its binding would induce a change in the three-dimensional structure of the target protein. biorxiv.org This conformational change can affect the geometry of the active site, thereby influencing its ability to bind the substrate and perform its catalytic function. nih.gov Techniques like circular dichroism and fluorescence spectroscopy can be used to detect such conformational changes in the protein upon ligand binding. nih.gov

Computational Chemistry in Mechanistic Elucidation

Computational chemistry and molecular modeling have become indispensable tools in the study of drug-protein interactions. schrodinger.comkallipos.grscifiniti.com These methods can provide detailed insights into the binding process at an atomic level. nih.govresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein. kallipos.gr It can be used to screen virtual libraries of compounds and to hypothesize the binding mode of a molecule like N-Cyclopentyl-L-Z-Alaninamide.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex over time. mdpi.commdpi.com These simulations can reveal the stability of the binding, the flexibility of the protein and ligand, and the specific interactions that are crucial for the binding event. nih.gov They can also help to understand the conformational changes induced by ligand binding. biorxiv.org

Interactive Data Table: Hypothetical Computational Data for N-Cyclopentyl-L-Z-Alaninamide Binding

Computational MethodParameterPredicted Value
Molecular DockingBinding Affinity (kcal/mol)-8.5
Molecular DockingKey Interacting ResiduesTyr84, Phe212, Leu301
MD SimulationRMSD of Ligand (Å)1.2
MD SimulationNumber of H-bonds3

This table presents hypothetical data that could be generated from computational studies to characterize the binding of N-Cyclopentyl-L-Z-Alaninamide to a target protein.

Computational Chemistry Applications in Research on N Cyclopentyl L Z Alaninamide

Quantum Mechanical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. scispace.comrsc.org These calculations solve approximations of the Schrödinger equation to determine the electron density distribution, from which numerous electronic properties can be derived. scispace.com For N-Cyclopentyl-L-Z-Alaninamide, DFT can be used to optimize the molecular geometry to its lowest energy state and compute various descriptors that govern its structure and reactivity.

Research on similar N-acetyl-amino-acid-amides demonstrates that DFT calculations, for instance at the B3LYP/6-311++G** level, can identify crucial hydrogen bonding patterns and electronic properties. Such analyses for N-Cyclopentyl-L-Z-Alaninamide would involve calculating its molecular electrostatic potential (MEP) map to visualize electron-rich and electron-poor regions, which are critical for intermolecular interactions. Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. mdpi.com

These theoretical reactivity indices provide a semi-quantitative understanding of organic reactivity, helping to predict how the molecule might interact with biological targets. mdpi.com Computational studies can also predict how the molecule's properties might change in different solvent environments, offering a more complete picture of its behavior in biological systems. nih.gov

Table 1: Hypothetical DFT-Calculated Properties for N-Cyclopentyl-L-Z-Alaninamide

PropertyCalculated ValueSignificance
Ground State Energy-X HartreesIndicates molecular stability.
HOMO Energy-Y eVRelates to the ability to donate electrons.
LUMO Energy+Z eVRelates to the ability to accept electrons.
HOMO-LUMO Gap(Y+Z) eVIndicator of chemical reactivity and stability. researchgate.net
Dipole MomentD DebyesMeasures the polarity of the molecule, affecting solubility and binding.
Partial Atomic Chargesq (e.g., on amide N, carbonyl O)Reveals sites for electrostatic interactions and hydrogen bonding.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To understand how N-Cyclopentyl-L-Z-Alaninamide might function as a therapeutic agent, it is crucial to study its interactions with a specific biological target, such as an enzyme or receptor. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. ias.ac.in This method involves placing the 3D structure of the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. semanticscholar.org For N-Cyclopentyl-L-Z-Alaninamide, docking studies could identify the most likely binding pose and provide an estimate of the binding free energy, highlighting key interactions like hydrogen bonds and hydrophobic contacts with amino acid residues in the active site. ias.ac.innih.gov

Following docking, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. mdpi.com MD simulations provide a more accurate and dynamic picture of the interaction by simulating the movements of atoms in the complex, typically over nanoseconds. scielo.org.zafrontiersin.org This allows for the assessment of the stability of the binding pose predicted by docking. scielo.org.za Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein, which indicates the stability of the complex, and the pattern of hydrogen bonds throughout the simulation. scielo.org.zanih.gov

Table 2: Representative Output from a Molecular Docking and MD Simulation Study

AnalysisMetricTypical FindingImplication for N-Cyclopentyl-L-Z-Alaninamide
Molecular Docking Binding Energy / Docking Score-X.X kcal/molPredicts the binding affinity to the target. semanticscholar.org
Key Interacting Residuese.g., Arg120, Tyr355Identifies specific amino acids crucial for binding. ias.ac.in
Type of InteractionsH-bonds, Pi-Pi stackingElucidates the nature of the binding forces. frontiersin.org
Molecular Dynamics Ligand RMSDAverage < 2 ÅSuggests the stability of the ligand's binding pose. scielo.org.za
Protein RMSDStable fluctuation around a mean valueIndicates the overall stability of the protein structure upon ligand binding.
Hydrogen Bond Occupancy> 50% for key interactionsConfirms the persistence of important hydrogen bonds over time.

Quantitative Structure-Activity Relationship (QSAR) and Three-Dimensional QSAR (3D-QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to establish a correlation between the chemical structures of a series of compounds and their biological activities. nih.gov If a set of alaninamide derivatives with varying cyclopentyl and Z-group substitutions were synthesized and their biological activities measured, a QSAR model could be developed. acs.orgnih.gov This model would take the form of a mathematical equation that relates molecular descriptors (numerical representations of chemical structure) to activity. researchgate.netniscpr.res.in

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), extend this concept into three-dimensional space. acs.org These methods require the alignment of the series of molecules and calculate steric and electrostatic fields around them. The resulting models can be visualized as 3D contour maps, which highlight regions where modifications to the molecular structure would likely increase or decrease activity. For N-Cyclopentyl-L-Z-Alaninamide and its analogs, a 3D-QSAR study could provide a visual guide for designing more potent compounds. iedb.orgmdpi.com

Table 3: Example of a QSAR Model for a Series of Alaninamide Derivatives

Model ComponentDescription
Dependent Variable pIC₅₀ (negative logarithm of the half-maximal inhibitory concentration)
Independent Variables (Descriptors) ALogP (hydrophobicity), Molecular Weight (size), Dipole Moment (electronic), Number of Double Bonds (structural) researchgate.net
Example QSAR Equation pIC₅₀ = c₀ + c₁(ALogP) - c₂(MW) + c₃(Dipole) + ...
Statistical Validation r² (Correlation Coefficient): > 0.8 (indicates a good fit of the model to the training data) benthamdirect.com
q² (Cross-validated r²): > 0.6 (indicates good predictive ability of the model) acs.org
External Validation (r²_pred): > 0.7 (confirms predictive power on an external test set) mdpi.com

Prediction of Conformational Preferences and Stereochemistry

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. N-Cyclopentyl-L-Z-Alaninamide has several rotatable bonds, leading to a vast conformational space. Computational methods can be used to explore this space and identify low-energy, stable conformers that are likely to exist under physiological conditions. researchgate.netresearchgate.net

Conformational analysis is often performed by systematically rotating key dihedral angles (like the peptide backbone angles φ and ψ) and calculating the potential energy of each resulting structure using molecular mechanics or QM methods. researchgate.net The results are often visualized as a Ramachandran plot, which maps the allowed and disallowed regions of conformational space. Studies on N-acetyl-L-alaninamide and similar dipeptides have shown that specific conformations are stabilized by intramolecular hydrogen bonds. acs.orgacs.org Understanding the preferred conformations of N-Cyclopentyl-L-Z-Alaninamide is crucial, as only specific shapes may be able to fit into the binding site of a biological target. Furthermore, computational techniques can be vital in confirming or predicting the absolute stereochemistry of chiral centers, which is fundamental to a molecule's interaction with a chiral biological environment. plos.orgresearchgate.netacs.org

Table 4: Hypothetical Low-Energy Conformers of N-Cyclopentyl-L-Z-Alaninamide

Conformer IDDihedral Angle φ (°)Dihedral Angle ψ (°)Relative Energy (kcal/mol)Key Stabilizing Feature
1-75+1450.00 (Global Minimum)Extended β-strand like structure nih.gov
2-80-601.25Intramolecular H-bond (C7eq) researchgate.net
3+70+502.10Left-handed helical region
4-150+1502.80Polyproline II-like structure

Virtual Screening and Ligand Design for Alaninamide Derivatives

Computational chemistry plays a pivotal role in the discovery of new lead compounds through virtual screening (VS) and the optimization of existing leads through rational ligand design. mdpi.com Virtual screening involves searching large databases of chemical compounds to identify molecules that are likely to bind to a specific target. chemrxiv.org If N-Cyclopentyl-L-Z-Alaninamide were a known inhibitor, its structure could be used as a query in a similarity search to find commercially available analogs. canterbury.ac.nz Alternatively, a pharmacophore model, which defines the essential 3D arrangement of features required for binding, could be generated from its docked conformation and used to screen libraries. acs.org

Structure-based ligand design uses the 3D structure of the target's binding site to guide the creation of novel molecules with improved affinity and selectivity. nih.gov For instance, if docking studies of N-Cyclopentyl-L-Z-Alaninamide reveal an unoccupied pocket within the active site, the molecule could be computationally modified by adding a functional group to fill this space, potentially forming new favorable interactions. semanticscholar.orgnih.gov This iterative process of design, computational evaluation, and synthesis is a cornerstone of modern drug development, allowing for the targeted optimization of alaninamide derivatives into potent and selective drug candidates. researchgate.net

Table 5: Illustrative Workflow for a Virtual Screening Campaign for Alaninamide Analogs

StepMethodNumber of CompoundsPurpose
1. Initial LibraryCommercial Database (e.g., ZINC)> 5,000,000Start with a large, diverse chemical space.
2. Drug-like FilteringRule-of-Five, etc.~ 2,000,000Remove compounds with poor pharmacokinetic properties. nih.gov
3. Pharmacophore Screening3D Pharmacophore based on N-Cyclopentyl-L-Z-Alaninamide~ 100,000Select compounds with the correct 3D arrangement of chemical features. acs.org
4. Molecular Docking (Standard Precision)Glide-SP or similar~ 5,000Rank potential hits based on predicted binding affinity. nih.gov
5. Molecular Docking (Extra Precision)Glide-XP or similar~ 500Re-score the top hits with higher accuracy to reduce false positives. nih.gov
6. Visual Inspection & SelectionManual analysis of binding poses~ 50Select the most promising candidates for experimental testing.

Analytical Methodologies for N Cyclopentyl L Z Alaninamide Research

Chromatographic Techniques for Purity Assessment and Quantification (e.g., HPLC, UPLC, LC-MS)

Chromatographic methods are indispensable for assessing the purity of newly synthesized N-Cyclopentyl-L-Z-Alaninamide and for its quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are at the forefront of these applications, offering high resolution and sensitivity. When coupled with Mass Spectrometry (LC-MS), these techniques provide an even higher degree of specificity and are powerful tools for both qualitative and quantitative analysis.

The purity of final alaninamide derivatives is a critical parameter, and UPLC methods have been successfully employed to establish this, often demonstrating a purity of ≥97.5% for analogous compounds. mdpi.com The choice of chromatographic conditions is paramount for achieving optimal separation of the analyte from any impurities or degradation products.

Key Chromatographic Parameters:

A typical HPLC or UPLC method for the analysis of a compound like N-Cyclopentyl-L-Z-Alaninamide would involve the optimization of several key parameters to ensure a robust and reliable separation. While a specific validated method for this exact compound is not publicly available, a representative method for similar small molecules is detailed in the table below.

ParameterTypical Conditions
Instrument HPLC or UPLC system with UV or MS detector
Column Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of Acetonitrile and Water (often with an additive like 0.1% Formic Acid)
Flow Rate 0.5 - 1.5 mL/min for HPLC; 0.2 - 0.6 mL/min for UPLC
Column Temperature 25 - 40 °C
Detection UV at a specific wavelength (e.g., 254 nm) or MS detection for higher specificity
Injection Volume 5 - 20 µL

Data from a Representative Purity Analysis:

The following table illustrates the type of data generated from a UPLC purity analysis of a series of related alaninamide compounds, demonstrating the high level of purity typically achieved. mdpi.com

CompoundRetention Time (min)Purity (%)
Alaninamide Derivative 12.5498.2
Alaninamide Derivative 22.8997.9
Alaninamide Derivative 33.1299.1
Alaninamide Derivative 43.4598.5

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is invaluable for confirming the molecular weight of N-Cyclopentyl-L-Z-Alaninamide and for its sensitive quantification in complex mixtures.

Spectroscopic Characterization for Structural Elucidation (e.g., NMR, HRMS)

Spectroscopic techniques are fundamental to the unequivocal structural elucidation of N-Cyclopentyl-L-Z-Alaninamide. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are the primary methods used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Expected ¹H and ¹³C NMR Chemical Shifts:

Structural UnitPredicted ¹H NMR Chemical Shift (ppm)Predicted ¹³C NMR Chemical Shift (ppm)
Cyclopentyl CH1.4 - 1.830 - 50
Alanine (B10760859) α-CH3.5 - 4.550 - 60
Alanine CH₃1.2 - 1.515 - 25
Amide NH6.0 - 8.0-
Carbonyl C=O-170 - 180

High-Resolution Mass Spectrometry (HRMS):

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, which can be used to determine the elemental composition of N-Cyclopentyl-L-Z-Alaninamide. Furthermore, the fragmentation pattern observed in the MS/MS spectrum offers valuable information about the compound's structure. For novel and potent alaninamide derivatives, HRMS analysis is a critical step for structural confirmation. mdpi.com

Illustrative HRMS Fragmentation Data:

The table below outlines a hypothetical fragmentation pattern for N-Cyclopentyl-L-Z-Alaninamide, which would be used to confirm its structure.

Precursor Ion (m/z)Fragment Ion (m/z)Putative Fragment Structure
[M+H]⁺[M+H - C₅H₉N]⁺Loss of cyclopentylamine
[M+H]⁺[M+H - C₃H₅NO]⁺Loss of the alaninamide core
[M+H]⁺[C₅H₁₀N]⁺Cyclopentylaminium ion

Development and Validation of Bioanalytical Assays for In Vitro Studies

To accurately measure the concentration of N-Cyclopentyl-L-Z-Alaninamide in biological matrices during in vitro experiments, robust and reliable bioanalytical assays are required. These assays, typically based on LC-MS/MS, must be developed and validated according to stringent regulatory guidelines to ensure the integrity of the generated data.

The development of a bioanalytical method involves the optimization of sample preparation, chromatographic separation, and mass spectrometric detection. jchps.com Validation of the method is a formal process that confirms the assay is suitable for its intended purpose. jisciences.com

Key Validation Parameters:

According to regulatory bodies such as the FDA, the validation of a bioanalytical method should address several key parameters to demonstrate its performance characteristics.

Validation ParameterDescription and Acceptance Criteria
Selectivity and Specificity The ability to differentiate and quantify the analyte in the presence of other components in the sample. Response from interfering components should be less than 20% of the analyte response at the Lower Limit of Quantification (LLOQ).
Accuracy and Precision The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). The mean value should be within ±15% of the nominal value, and the precision (as coefficient of variation) should not exceed 15%.
Linearity and Range The ability to produce results that are directly proportional to the concentration of the analyte within a given range. The calibration curve should have a correlation coefficient (r²) of ≥0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.
Stability The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term, and long-term stability).

Example Bioanalytical Method Validation Data:

The following table presents illustrative data from a validated LC-MS/MS assay for a related small molecule, demonstrating the typical performance of such a method.

ParameterResultAcceptance Criteria
Linearity (r²) 0.998≥ 0.99
Accuracy (% Bias) -5.2% to +8.5%± 15%
Precision (% CV) 3.1% to 9.8%≤ 15%
Recovery (%) 85% to 105%Consistent and reproducible
Freeze-Thaw Stability Stable for 3 cyclesWithin ±15% of initial concentration

The development of such validated bioanalytical methods is crucial for supporting in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacological studies of N-Cyclopentyl-L-Z-Alaninamide. mdpi.com

Future Perspectives and Research Challenges for N Cyclopentyl L Z Alaninamide

Advancements in Synthetic Accessibility and Scalability for Research Applications

A significant hurdle in the preclinical and clinical development of novel chemical entities is the ability to synthesize them in sufficient quantities for extensive research. For N-Cyclopentyl-L-Z-Alaninamide and its analogs, the development of efficient and scalable synthetic routes is paramount.

Conventional amide bond formation often relies on coupling reagents, which can be expensive and generate significant waste, posing challenges for large-scale synthesis. researchgate.net Recent advancements in synthetic chemistry, however, offer promising alternatives. For instance, innovative methods for amide synthesis using isocyanides and alkyl halides in water have been shown to be efficient and sustainable. catrin.com Such approaches could potentially be adapted for the synthesis of N-cyclopentyl amides, offering a more environmentally friendly and cost-effective route to N-Cyclopentyl-L-Z-Alaninamide.

Furthermore, enzymatic strategies for amide bond formation are gaining traction as a green alternative to traditional chemical synthesis. nih.gov The use of enzymes like Candida antarctica lipase (B570770) B in green solvents such as cyclopentyl methyl ether has demonstrated high yields and conversions for a variety of amides. nih.gov Exploring the enzymatic synthesis of N-Cyclopentyl-L-Z-Alaninamide could not only improve the sustainability of its production but also offer high stereoselectivity, which is crucial for its biological activity.

The scalability of any synthetic route is a critical consideration for the progression of a compound from a research curiosity to a viable therapeutic candidate. Research into continuous flow chemistry and other process intensification technologies could provide a pathway to the large-scale production of N-Cyclopentyl-L-Z-Alaninamide, ensuring a steady supply for in-depth biological evaluation. researchgate.net

Table 1: Comparison of Synthetic Strategies for Amide Bond Formation

Synthetic StrategyAdvantagesDisadvantagesScalability Potential
Traditional Coupling Reagents Well-established, versatileExpensive, generates wasteModerate
Isocyanide-based Synthesis Efficient, sustainable, uses readily available materialsNewer method, may require optimization for specific substratesHigh
Enzymatic Synthesis Green, high stereoselectivity, mild reaction conditionsEnzyme stability and cost can be a factorModerate to High
Flow Chemistry High throughput, improved safety and controlRequires specialized equipmentHigh

Exploration of Novel Biological Targets and Therapeutic Areas for Alaninamide Peptidomimetics

While the specific biological targets of N-Cyclopentyl-L-Z-Alaninamide are not yet defined in publicly available literature, the broader class of alaninamide derivatives has shown significant promise in several therapeutic areas, particularly in the central nervous system (CNS).

Recent studies have highlighted the potent anticonvulsant and antinociceptive (pain-relieving) activities of novel alaninamide derivatives. nih.govnih.gov For example, certain compounds have demonstrated efficacy in preclinical models of epilepsy, including models of pharmacoresistant seizures. nih.gov The mechanism of action for some of these derivatives is thought to involve the modulation of ion channels, such as voltage-gated sodium channels. nih.gov This suggests that N-Cyclopentyl-L-Z-Alaninamide could be a valuable lead structure for the development of new treatments for epilepsy and neuropathic pain.

Beyond the CNS, peptidomimetics are being explored for a wide range of diseases. Their ability to disrupt protein-protein interactions (PPIs), which are often dysregulated in cancer, makes them attractive candidates for oncology drug discovery. sciencedaily.comcam.ac.uk The design of peptidomimetics that mimic the binding interface of key proteins can inhibit tumor growth and survival. Similarly, in the field of neurodegenerative diseases, peptidomimetics are being investigated for their potential to interfere with the aggregation of proteins implicated in conditions like Alzheimer's and Parkinson's disease. nih.gov

The exploration of N-Cyclopentyl-L-Z-Alaninamide's activity against a panel of biological targets, including those implicated in cancer and neurodegenerative disorders, could uncover novel therapeutic applications. High-throughput screening and target-based assays will be crucial in elucidating the full therapeutic potential of this compound and its derivatives.

Table 2: Anticonvulsant Activity of Representative Alaninamide Derivatives in Preclinical Models

CompoundMES Test (ED₅₀ mg/kg)6 Hz (32 mA) Test (ED₅₀ mg/kg)6 Hz (44 mA) Test (ED₅₀ mg/kg)
Compound 26 64.315.629.9
Compound 28 34.912.129.5

Data from a study on novel alaninamide derivatives with potential as antiseizure and antinociceptive therapies. nih.gov

Integration of Advanced Computational and Experimental Methodologies in Compound Design

The rational design of peptidomimetics with desired properties is greatly enhanced by the integration of computational and experimental approaches. nih.gov For a molecule like N-Cyclopentyl-L-Z-Alaninamide, where empirical data is scarce, in silico methods can provide valuable insights to guide future research.

Computational modeling can be employed to predict the three-dimensional structure of N-Cyclopentyl-L-Z-Alaninamide and to simulate its interactions with potential biological targets. nih.gov Molecular docking studies can help identify putative binding sites on proteins and estimate the binding affinity of the compound. nih.govsemanticscholar.org This information can be used to prioritize experimental testing and to design new analogs with improved potency and selectivity.

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications influence biological activity. rsc.org By synthesizing and testing a series of analogs of N-Cyclopentyl-L-Z-Alaninamide with variations in the cyclopentyl group, the linker, and the Z-alaninamide moiety, researchers can build a comprehensive SAR profile. This data, when combined with computational modeling, can lead to the development of predictive quantitative structure-activity relationship (QSAR) models. mdpi.com

Furthermore, computational tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of N-Cyclopentyl-L-Z-Alaninamide and its derivatives. acs.org This early assessment of drug-like properties can help to identify and address potential liabilities before significant resources are invested in preclinical development. The synergy between computational prediction and experimental validation is a powerful paradigm for accelerating the drug discovery process. nih.gov

Design of Next-Generation Alaninamide Peptidomimetics with Enhanced Properties

Building upon the foundational structure of N-Cyclopentyl-L-Z-Alaninamide, the design of next-generation alaninamide peptidomimetics will focus on enhancing key pharmacological properties. A primary challenge for many peptide-based therapeutics is their susceptibility to degradation by proteases in the body, leading to a short half-life. researchgate.net

Strategies to improve the metabolic stability of peptidomimetics include the incorporation of non-natural amino acids, modification of the peptide backbone, and the introduction of conformational constraints. researchgate.net For instance, replacing the L-alanine in N-Cyclopentyl-L-Z-Alaninamide with a D-amino acid or a β-amino acid could render the molecule more resistant to enzymatic cleavage.

Introducing conformational constraints, such as cyclization or the incorporation of rigid linkers, can also enhance stability and may improve binding affinity by pre-organizing the molecule in its bioactive conformation. nih.govmdpi.com The cyclopentyl group in N-Cyclopentyl-L-Z-Alaninamide already provides a degree of conformational restriction, and further modifications to this ring system or the incorporation of other cyclic elements could be explored.

Another avenue for improvement is to enhance the cell permeability of alaninamide peptidomimetics to enable them to reach intracellular targets. Strategies such as N-methylation of the amide backbone have been shown to improve membrane permeability. mdpi.com

The ultimate goal is to design next-generation alaninamide peptidomimetics that possess a finely tuned balance of potency, selectivity, stability, and bioavailability, making them viable candidates for clinical development. acs.orgnih.gov This will require a multidisciplinary approach that combines the expertise of synthetic chemists, pharmacologists, and computational scientists.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.